3-(4-Bromophenoxy)-6-methylpyridazine
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Overview
Description
3-(4-Bromophenoxy)-6-methylpyridazine (3-4BP6MP) is an organic compound with a unique structure that has been studied for its potential applications in scientific research. This compound has a bromine atom at the 4-position of the phenoxy ring, which is connected to a six-membered pyridazine ring. 3-4BP6MP has been studied for its synthesis methods, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions.
Scientific Research Applications
Synthesis and Structural Characterization
3-(4-Bromophenoxy)-6-methylpyridazine and its derivatives are synthesized for various research purposes. The compound 3-Bromo-6-methylpyridazine, closely related to the requested compound, was synthesized through a method involving cyclization, dehydrogenation, and substitution reactions. The structure of the synthesized compound was characterized by techniques like 1HNMR and MS-ESI, confirming the formation of the desired compound (Xin Bing-wei, 2008).
Chemical Reactivity and Derivative Formation
The compound shows interesting reactivity patterns which are explored to synthesize various derivatives. For instance, when 6-Methylpyridazin-3(2H)-one is reacted with different Grignard reagents, it yields a mixture of corresponding 4- and 5-aryl-4,5-dihydro-6-methylpyridazin-3(2H)-ones. The reaction medium and the nature of Grignard reagents influence the type and ratio of products formed (F. G. Baddar et al., 1972).
Host-Guest Chemistry and Channel Inclusion
The compound's derivatives are also investigated in the context of host-guest chemistry. The compound 2,4,6-tris(4-bromophenoxy)-1,3,5-triazine, structurally related to the requested compound, features channels that allow the inclusion of large guest molecules like tetramethylpyrazine. This compound forms π-stacks and shows interesting rotational disorder for methyl positions, indicating the potential of this compound derivatives in forming inclusion complexes with other molecules (G. Couderc et al., 2008).
Heterocyclic Chemistry and Antitumor Activities
Derivatives of this compound are synthesized and evaluated for their potential in medicinal chemistry, especially as c-Met kinase inhibitors with antitumor activities. Novel 4-phenoxypyridine derivatives containing various moieties were synthesized and evaluated for their in vitro inhibitory activities against c-Met kinase and cytotoxic activities against different cancer cell lines. The compounds showed moderate to good antitumor activities, highlighting the significance of these derivatives in developing new anticancer agents (Ju Liu et al., 2020).
Future Directions
properties
IUPAC Name |
3-(4-bromophenoxy)-6-methylpyridazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2O/c1-8-2-7-11(14-13-8)15-10-5-3-9(12)4-6-10/h2-7H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZEJOINDIKGWQJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)OC2=CC=C(C=C2)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20380154 |
Source
|
Record name | 3-(4-bromophenoxy)-6-methylpyridazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20380154 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.11 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
368869-96-9 |
Source
|
Record name | 3-(4-Bromophenoxy)-6-methylpyridazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=368869-96-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(4-bromophenoxy)-6-methylpyridazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20380154 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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